REACTION_CXSMILES
|
C([O-])([O-])=O.[K+].[K+].C[O-].[Na+].CO.[F:12][C:13]([F:20])([C:16]([F:19])([F:18])[F:17])[CH2:14][OH:15].[C:21](=O)([O:24]C)[O:22][CH3:23]>>[C:21](=[O:24])([O:15][CH2:14][C:13]([F:20])([F:12])[C:16]([F:19])([F:18])[F:17])[O:22][CH3:23] |f:0.1.2,3.4.5|
|
Name
|
|
Quantity
|
0.046 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
sodium methoxide methanol
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+].CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CO)(C(F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
ADDITION
|
Details
|
filled with silicagel (8 g) in order
|
Type
|
CUSTOM
|
Details
|
to remove K2CO3
|
Type
|
DISTILLATION
|
Details
|
was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(OC)(OCC(C(F)(F)F)(F)F)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |